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4-Ethyloctanoic acid - 16493-80-4

4-Ethyloctanoic acid

Catalog Number: EVT-314042
CAS Number: 16493-80-4
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethyloctanoic acid is a branched-chain fatty acid (BCFA) that is a key contributor to the characteristic aroma and flavor of several animal products, particularly sheep and goat meat and milk. [, , , , ] It is also found in lower concentrations in other animal fats like beef and in some plant-based products like tobacco. [, , ] This acid is often described as having a "goaty," "muttony," or "sheepy" odor, which can be desirable or undesirable depending on the context and concentration. [, , ]

Future Directions
  • Sensory Perception and Interactions: Further research is needed to understand the complex interplay of 4-ethyloctanoic acid with other flavor compounds and its impact on overall sensory perception. []
  • Genetic Influences on BCFA Synthesis: Investigating the genetic basis for variation in 4-ethyloctanoic acid levels in different breeds could lead to targeted breeding strategies for desirable flavor profiles. []

4-Methyloctanoic Acid

Compound Description: 4-Methyloctanoic acid is a branched-chain fatty acid (BCFA) found in sheep and goat milk and dairy products, as well as in their adipose tissue [, , ]. It contributes to the characteristic "goaty" or "muttony" flavor of these products [, ].

Relevance: 4-Methyloctanoic acid is structurally similar to 4-ethyloctanoic acid, differing only by one carbon in the alkyl branch at the 4-position. Both compounds are important contributors to the flavor of sheep and goat products, but 4-ethyloctanoic acid generally has a lower flavor threshold and a stronger "goaty" odor [, ].

4-Methylnonanoic Acid

Compound Description: Similar to 4-methyloctanoic acid, 4-methylnonanoic acid is another BCFA found in sheep and goat products, contributing to their characteristic flavor [, , ]. It also exhibits a "goaty/muttony" aroma [].

3-Methylindole (Skatole)

Compound Description: 3-Methylindole, also known as skatole, is a nitrogen-containing heterocyclic compound that contributes to the aroma of various foods, including lamb meat and goat milk [, , ]. While it can impart pleasant aromas at low concentrations, skatole is often associated with fecal odor at higher levels [, ].

Relevance: Though structurally distinct from 4-ethyloctanoic acid, 3-methylindole is often found alongside it in lamb and goat products, contributing to their overall flavor profile [, , ]. Both compounds are important for characterizing the aroma of these products.

Benzyl 4-Ethyloctanoate

Compound Description: Benzyl 4-ethyloctanoate is an ester synthesized from 4-ethyloctanoic acid and benzyl alcohol []. It possesses floral and sweet odor notes [].

Relevance: This compound is a derivative of 4-ethyloctanoic acid, formed by esterification of the carboxylic acid group. The study investigated its potential as a fragrance ingredient due to its pleasant odor profile and higher molecular weight, which could provide fixative properties [].

Phenethyl 4-Ethyloctanoate, Phenylpropanol 4-Ethyloctanoate, and Cinnamyl 4-Ethyloctanoate

Compound Description: These three compounds are esters derived from 4-ethyloctanoic acid and different aromatic alcohols: phenethyl alcohol, phenylpropanol, and cinnamyl alcohol, respectively []. Similar to benzyl 4-ethyloctanoate, they exhibit floral and sweet odor notes [].

Relevance: These esters represent further structural modifications of 4-ethyloctanoic acid, exploring the impact of different aromatic alcohols on the odor profile and potential applications as fragrance ingredients [].

Sulfur-Containing Esters of 4-Ethyloctanoic Acid

Compound Description: Five sulfur-containing esters were synthesized from 4-ethyloctanoic acid by reacting its acid chloride with various sulfur-containing alcohols and mercaptans []. These novel compounds exhibit a meaty odor [].

Relevance: These compounds are another set of derivatives exploring the potential of 4-ethyloctanoic acid as a precursor for novel flavor compounds. The study highlighted the impact of incorporating sulfur-containing moieties on the odor profile, potentially useful for meat-flavored food products [].

Classification

4-Ethyloctanoic acid belongs to the class of fatty acids, specifically categorized as a branched-chain fatty acid. Its chemical formula is C10H20O2C_{10}H_{20}O_2, and it has a molecular weight of approximately 172.26 g/mol. The presence of the ethyl group distinguishes it from other octanoic acids, impacting both its physical properties and biological activity.

Synthesis Analysis

The synthesis of 4-ethyloctanoic acid can be accomplished through several methods, with microwave-assisted techniques being particularly notable for their efficiency.

Microwave-Assisted Synthesis

One effective method involves the use of diethyl malonate and 2-ethylhexyl bromide as starting materials. The process consists of several key steps:

  1. Alkylation: Diethyl malonate undergoes alkylation with 2-ethylhexyl bromide in the presence of sodium ethylate under microwave conditions at temperatures ranging from 75 to 95 °C.
  2. Saponification: The resulting product is saponified using potassium hydroxide in ethanol, leading to the formation of a potassium salt.
  3. Acidification: The potassium salt is then treated with hydrochloric acid to yield 2-(2-ethylhexyl) propanedioic acid.
  4. Decarboxylation: Finally, this intermediate undergoes decarboxylation at 180 °C to produce 4-ethyloctanoic acid .

Yield Optimization

Molecular Structure Analysis

The molecular structure of 4-ethyloctanoic acid features a long carbon chain typical of fatty acids, with an ethyl substituent at the fourth carbon position.

Structural Characteristics

  • Chemical Formula: C10H20O2C_{10}H_{20}O_2
  • Molecular Weight: 172.26 g/mol
  • Functional Groups: The molecule contains a carboxylic acid group (-COOH) that contributes to its acidity and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, where shifts in carbon signals indicate the presence of specific functional groups and the arrangement of atoms within the molecule .

Chemical Reactions Analysis

4-Ethyloctanoic acid participates in various chemical reactions typical of carboxylic acids.

Reactions Involving 4-Ethyloctanoic Acid

  1. Formation of Esters: Reacting with alcohols or mercaptans produces esters, which are often used in flavoring applications.
    • Example: Reaction with benzyl alcohol yields benzyl 4-ethyloctanoate.
  2. Conversion to Acyl Chlorides: By treating with thionyl chloride, it can be converted into 4-ethyloctanoyl chloride, enhancing its electrophilic character for further reactions .
  3. Decarboxylation: Under heat, it can lose carbon dioxide, forming shorter-chain fatty acids or other derivatives.
Mechanism of Action

The mechanism by which 4-ethyloctanoic acid exerts its effects primarily involves its interaction with biological systems through metabolic pathways.

Biological Activity

As a fatty acid, it may influence lipid metabolism and cellular signaling pathways associated with energy storage and utilization. Its unique structure may also allow it to interact with specific receptors involved in taste perception, contributing to its flavor profile when used as an additive.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless liquid.
  • Odor: Described as waxy, fatty, creamy, moldy, or cheesy; it has a low odor threshold around 1.8 ppb .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and diethyl ether but less soluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but sensitive to strong bases and oxidizing agents.
Applications

4-Ethyloctanoic acid finds diverse applications across various fields:

  1. Flavoring Agent: Widely used in food products for its desirable sensory properties.
  2. Food Additive: Acts as a safe additive that enhances flavor profiles without compromising safety standards .
  3. Synthesis of Esters: Utilized in creating esters for fragrances and flavor compounds due to its reactivity with alcohols .
  4. Research Applications: Investigated in studies related to metabolic pathways and sensory science due to its unique properties.

Properties

CAS Number

16493-80-4

Product Name

4-Ethyloctanoic acid

IUPAC Name

4-ethyloctanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

PWKJMPFEQOHBAC-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(=O)O

Solubility

slightly
Slightly soluble in water; soluble in hexane
soluble (in ethanol)

Synonyms

4-ethyloctanoic acid

Canonical SMILES

CCCCC(CC)CCC(=O)O

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